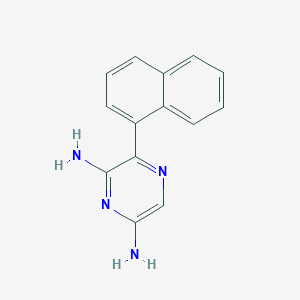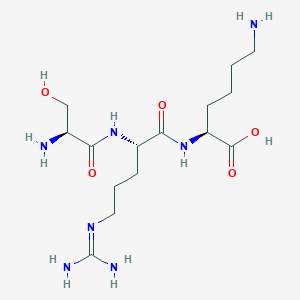![molecular formula C6H9N3 B12564307 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole CAS No. 303112-60-9](/img/structure/B12564307.png)
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole is a heterocyclic compound that features a unique structure with fused imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring system is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
Méthodes De Préparation
The synthesis of 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. This coordination can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole can be compared with other imidazole derivatives such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Used in the synthesis of pharmaceuticals with antimicrobial properties.
3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine: Another imidazole derivative with potential therapeutic applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
303112-60-9 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1,3,5-triazatricyclo[3.3.1.03,7]non-6-ene |
InChI |
InChI=1S/C6H9N3/c1-6-2-8-3-7(1)4-9(6)5-8/h1H,2-5H2 |
Clé InChI |
OIXCAKVUTMBPCK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN3CN1CN2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
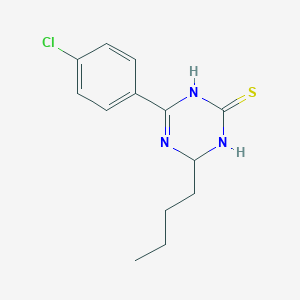
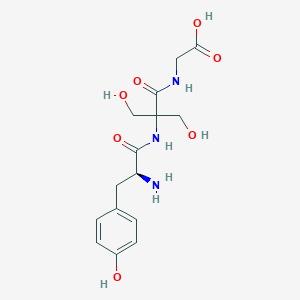

![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)

![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)

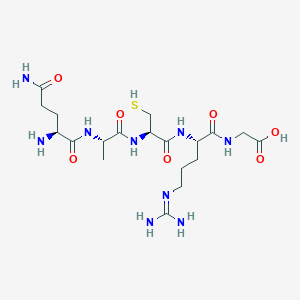
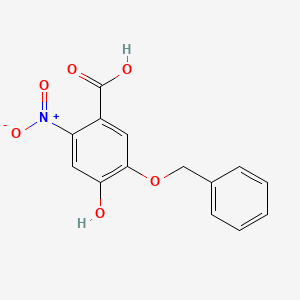
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
